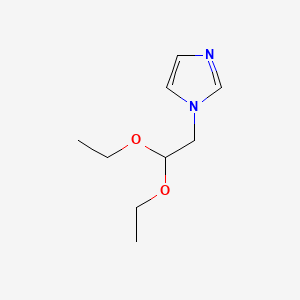

![molecular formula C10H12N2O3 B1277104 {[(Benzylamino)carbonyl]amino}acetic acid CAS No. 34582-41-7](/img/structure/B1277104.png)

{[(Benzylamino)carbonyl]amino}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

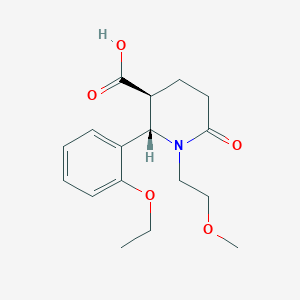

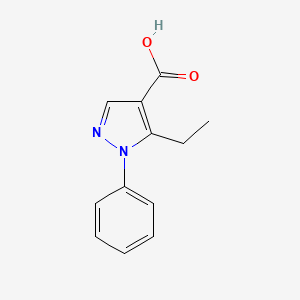

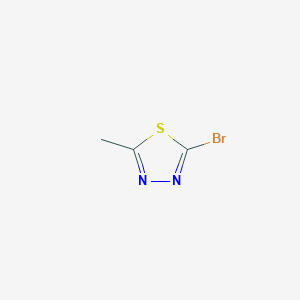

“{[(Benzylamino)carbonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “{[(Benzylamino)carbonyl]amino}acetic acid” or similar compounds often involves the Mannich reaction, a classical transformation for the synthesis of β-amino-carbonyl products . This reaction utilizes a non-enolizable aldehyde, a secondary amine, and an enolizable carbonyl compound as starting materials .Molecular Structure Analysis

The “{[(Benzylamino)carbonyl]amino}acetic acid” molecule contains a total of 27 bonds. There are 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 urea (-thio) derivative, and 1 hydroxyl group .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases (compounds having a C=N function). Water is eliminated in the reaction, which is acid-catalyzed and reversible in the same sense as acetal formation .Physical And Chemical Properties Analysis

“{[(Benzylamino)carbonyl]amino}acetic acid” has a molecular weight of 208.21 and a molecular formula of C10H12N2O3 .Aplicaciones Científicas De Investigación

Rotational Barriers and Carbonyl Group Geometry

- Study of Rotational Barriers : Research by Wiberg & Laidig (1987) analyzed the rotational barriers around C-O bonds in compounds like acetic acid, exploring the factors controlling geometry at a carbonyl group. This study is relevant for understanding the interactions in compounds similar to "{[(Benzylamino)carbonyl]amino}acetic acid", such as amides (Wiberg & Laidig, 1987).

Antimicrobial and Antifungal Properties

- Anti-leishmanial and Anti-fungal Effects : A 2011 study by Khan et al. explored the anti-leishmanial and anti-fungal impacts of compounds including those with structures similar to "{[(Benzylamino)carbonyl]amino}acetic acid". This suggests potential applications in developing antimicrobial treatments (Khan et al., 2011).

Synthesis and Racemization Studies

- Asymmetric Transformation and Racemization : Hongo, Yamada, & Chibata (1981) studied the asymmetric transformation of N-acylamino acids, contributing to the understanding of racemization processes in similar compounds (Hongo, Yamada, & Chibata, 1981).

Catalysis and Chemical Synthesis

- Catalytic Processes : Research by Periana et al. (2003) on catalytic oxidative condensation, which is important for understanding the synthesis of acetic acid from methane, could provide insights into similar catalytic processes involving "{[(Benzylamino)carbonyl]amino}acetic acid" derivatives (Periana et al., 2003).

Unnatural Amino Acid Synthesis

- Synthesis of Novel Amino Acids : Pascal et al. (2000) demonstrated the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid, which may have parallels with the synthesis of "{[(Benzylamino)carbonyl]amino}acetic acid" (Pascal et al., 2000).

Acetic Acid Synthesis and Applications

- Acetic Acid Synthesis Review : Budiman et al. (2016) reviewed the synthesis of acetic acid from various feedstocks, including discussions on catalytic systems and applications, which is relevant for the understanding of the synthesis and application of similar compounds (Budiman et al., 2016).

Flavor Generation in Food

- Flavor Generation in Cheese : Griffith & Hammond (1989) investigated how carbonyl-amino acid complexes generate flavors in cheese, which may provide insights into the use of "{[(Benzylamino)carbonyl]amino}acetic acid" in flavor chemistry (Griffith & Hammond, 1989).

Propiedades

IUPAC Name |

2-(benzylcarbamoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)7-12-10(15)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14)(H2,11,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKEWSJMTUEKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429321 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(Benzylamino)carbonyl]amino}acetic acid | |

CAS RN |

34582-41-7 |

Source

|

| Record name | N-(Benzylcarbamoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

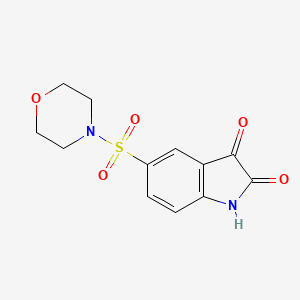

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)